molecular formula C23H20N2O3S B4557159 3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4557159
M. Wt: 404.5 g/mol
InChI Key: AJOWRTQROZHVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, phenylsulfanyl, and isoxazolecarboxamide groups

Scientific Research Applications

3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form urea linkages . The stability of these linkages under various conditions makes them suitable for further reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenols.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields phenols, while reduction of the isoxazole ring can lead to amines.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(2-phenylsulfanylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-27-20-13-7-5-11-17(20)19-15-21(28-25-19)23(26)24-18-12-6-8-14-22(18)29-16-9-3-2-4-10-16/h2-14,21H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOWRTQROZHVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(2-METHOXYPHENYL)-N-[2-(PHENYLSULFANYL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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